6-Methylamino-5-nitroquinoxaline
CAS No.: 149703-58-2
VCID: VC0014945
Molecular Formula: C9H8N4O2
Molecular Weight: 204.19 g/mol
* For research use only. Not for human or veterinary use.
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Description | 6-Methylamino-5-nitroquinoxaline is a quinoxaline derivative known for its diverse biological activities. It is also known as N-methyl-5-nitroquinoxalin-6-amine . The molecular formula is C9H8N4O2 and its molecular weight is 204.19 g/mol . 6-Methylamino-5-nitroquinoxaline has been investigated for its potential antitumor activity, with studies suggesting it may inhibit enzymes involved in tumor progression, such as methionine synthase. Its solubility in methanol indicates it may be well-absorbed in biological systems, enhancing its therapeutic applicability. The synthesis of 6-Methylamino-5-nitroquinoxaline typically involves the nitration of quinoxaline derivatives followed by methylation, using strong acids like sulfuric acid for nitration and methyl iodide for methylation. This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Oxidation can be carried out using oxidizing agents like potassium permanganate, while reduction often involves reagents such as hydrogen gas in the presence of a palladium catalyst. Common reagents for substitution reactions include halogens and nucleophiles under specific conditions. 6-Methylamino-5-nitroquinoxaline shares structural similarities with other quinoxaline derivatives such as olaquindox, known for its antibiotic properties, and echinomycin, used as an antitumor agent. Research also indicates that 6-Methylamino-5-nitroquinoxaline interacts with cellular receptors, suggesting its potential as a biochemical tool for studying cellular processes. |
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CAS No. | 149703-58-2 |
Product Name | 6-Methylamino-5-nitroquinoxaline |
Molecular Formula | C9H8N4O2 |
Molecular Weight | 204.19 g/mol |
IUPAC Name | N-methyl-5-nitroquinoxalin-6-amine |
Standard InChI | InChI=1S/C9H8N4O2/c1-10-7-3-2-6-8(9(7)13(14)15)12-5-4-11-6/h2-5,10H,1H3 |
Standard InChIKey | UZKBVZMJKPXRTC-UHFFFAOYSA-N |
SMILES | CNC1=C(C2=NC=CN=C2C=C1)[N+](=O)[O-] |
Canonical SMILES | CNC1=C(C2=NC=CN=C2C=C1)[N+](=O)[O-] |
Synonyms | N-Methyl-5-nitro-6-quinoxalinamine; |
PubChem Compound | 3491714 |
Last Modified | Sep 15 2023 |
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